molecular formula C10H17NO3S B14694586 1-Oxa-4-thiaspiro(4.5)decane-2-methanol, carbamate CAS No. 24606-95-9

1-Oxa-4-thiaspiro(4.5)decane-2-methanol, carbamate

Cat. No.: B14694586
CAS No.: 24606-95-9
M. Wt: 231.31 g/mol
InChI Key: JMFPHUOWOWOQPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxa-4-thiaspiro(4.5)decane-2-methanol, carbamate is a chemical compound known for its unique spiro structure, which includes both oxygen and sulfur atoms.

Preparation Methods

The synthesis of 1-Oxa-4-thiaspiro(4.5)decane-2-methanol, carbamate involves several steps. One common method includes the reaction of a suitable precursor with a carbamate reagent under controlled conditions. The reaction typically requires specific temperatures and catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

1-Oxa-4-thiaspiro(4.5)decane-2-methanol, carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Oxa-4-thiaspiro(4.5)decane-2-methanol, carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Oxa-4-thiaspiro(4.5)decane-2-methanol, carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Properties

CAS No.

24606-95-9

Molecular Formula

C10H17NO3S

Molecular Weight

231.31 g/mol

IUPAC Name

6-oxa-9-thiaspiro[4.5]decan-7-ylmethyl carbamate

InChI

InChI=1S/C10H17NO3S/c11-9(12)13-5-8-6-15-7-10(14-8)3-1-2-4-10/h8H,1-7H2,(H2,11,12)

InChI Key

JMFPHUOWOWOQPJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CSCC(O2)COC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.